4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-phenyl-, hydrochloride

Description

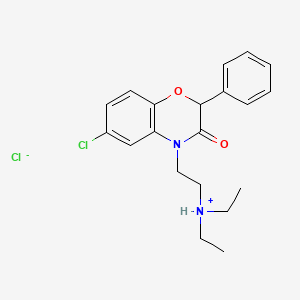

The compound 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-phenyl-, hydrochloride is a benzoxazinone derivative characterized by a heterocyclic core structure (4H-1,4-benzoxazin-3-one) with specific substitutions: a chlorine atom at position 6, a phenyl group at position 2, and a 2-diethylaminoethyl side chain at position 4, which is protonated as a hydrochloride salt. Benzoxazinones are naturally occurring secondary metabolites with diverse bioactivities, including herbicidal, antifungal, and enzyme-inhibitory properties . The hydrochloride salt enhances solubility, making it suitable for pharmaceutical or agrochemical formulations.

Properties

CAS No. |

57462-71-2 |

|---|---|

Molecular Formula |

C20H24Cl2N2O2 |

Molecular Weight |

395.3 g/mol |

IUPAC Name |

2-(6-chloro-3-oxo-2-phenyl-1,4-benzoxazin-4-yl)ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C20H23ClN2O2.ClH/c1-3-22(4-2)12-13-23-17-14-16(21)10-11-18(17)25-19(20(23)24)15-8-6-5-7-9-15;/h5-11,14,19H,3-4,12-13H2,1-2H3;1H |

InChI Key |

LPOQXPPCSQBNRX-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN1C2=C(C=CC(=C2)Cl)OC(C1=O)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Biological Activity

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-diethylaminoethyl)-2-phenyl-, hydrochloride is a synthetic compound belonging to the benzoxazine family, known for its diverse biological activities. This article explores its biological properties, including its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 395.3 g/mol. Its structure features a benzoxazine core with a chloro substituent and a diethylaminoethyl side chain, which may enhance its pharmacological properties compared to other analogs .

| Property | Details |

|---|---|

| Molecular Formula | C20H24ClN2O2 |

| Molecular Weight | 395.3 g/mol |

| Core Structure | Benzoxazine |

| Key Substituents | Chloro, Diethylaminoethyl |

Antitumor Activity

Research indicates that derivatives of benzoxazinones exhibit significant antitumor properties. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines, with some derivatives showing an ID50 value as low as 9.9 µM against P388 cells . The introduction of specific substituents in the benzoxazine structure can enhance these effects.

Antifungal Activity

Recent studies have demonstrated that certain benzoxazinone derivatives possess antifungal activity against pathogens such as Aspergillus fumigatus and Candida albicans. For instance, novel derivatives were synthesized and evaluated for their minimum inhibitory concentrations (MIC), showing promising results . The structural modifications in the benzoxazine framework were crucial for improving antifungal efficacy.

Antioxidant Properties

Benzoxazinone derivatives have been reported to exhibit antioxidant properties, which are essential for protecting cells from oxidative stress. Compounds with specific functional groups showed enhanced radical scavenging activities in various assays .

The biological activities of 4H-1,4-Benzoxazin-3-one derivatives can be attributed to several mechanisms:

- Cell Cycle Modulation : Certain compounds have been shown to alter cell cycle distribution in cancer cells, leading to apoptosis .

- Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes involved in tumor progression or fungal growth. For example, inhibitors of porcine pancreatic elastase were identified among related benzoxazinones .

- Radical Scavenging : The antioxidant activity is primarily due to the ability of these compounds to donate electrons and neutralize free radicals .

Case Study 1: Cytotoxicity in Cancer Cells

A study on the cytotoxicity of various benzoxazinone derivatives revealed that specific substitutions significantly influenced their effectiveness against P388 leukemia cells. Compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to their electron-donating counterparts.

Case Study 2: Antifungal Efficacy

In another investigation, a series of newly synthesized benzoxazinone derivatives were tested against Gibberella zeae and Phytophthora infestans. Compound modifications led to varying degrees of antifungal activity, with some achieving over 76% inhibition rates at specific concentrations .

Comparison with Similar Compounds

Comparison with Similar Benzoxazinone Derivatives

Structural Analogues and Substituent Effects

The benzoxazinone core allows for extensive structural modifications, which influence physicochemical properties and biological activities. Key comparisons include:

Functional Group Impact on Bioactivity

- Chlorine at Position 6: Common in herbicidal benzoxazinones (e.g., flumioxazin) . In the target compound, this group may confer herbicidal activity or enhance binding to enzymes like ACCase .

- Diethylaminoethyl Side Chain: This cationic side chain, when protonated, could facilitate interactions with anionic targets (e.g., calmodulin or neurotransmitter receptors) . Contrast with the piperazinyl group in Brilaroxazine, which is optimized for CNS receptor affinity .

- Phenyl vs.

Pharmacokinetic and Physicochemical Properties

- Solubility : Hydrochloride salts (target compound, Brilaroxazine) exhibit higher aqueous solubility than neutral analogs (e.g., 6-chloro-2H-1,4-benzoxazin-3(4H)-one) .

- Lipophilicity: The diethylaminoethyl group balances hydrophilicity and lipophilicity, whereas the piperidine-carbonyl group in American Elements’ compound introduces polar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.